REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][C:4](=[N:7][NH:8][CH2:9][CH2:10][C:11]#[N:12])[CH2:3][CH2:2]1.[OH-].[Na+]>C(O)CC>[O:1]1[CH2:2][CH2:3][CH:4]([N:7]2[C:11]([NH2:12])=[CH:10][CH:9]=[N:8]2)[CH2:5][CH2:6]1 |f:1.2|
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Name
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3-[2-(tetrahydro-4H-pyran-4-ylidene)hydrazinyl]propanenitrile
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=NNCCC#N
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
C(CC)O
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Name
|
|
Quantity
|
29 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 16 h
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Duration
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16 h
|
Type
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CUSTOM
|
Details
|
The solvent is evaporated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the residue is filtered through neutral alumina eluting with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)N1N=CC=C1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |